4-(2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
This compound, also known as N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-methylbenzenesulfonamide, is a unique chemical with the linear formula C13H16N4O4S . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The SMILES string representation of the molecule isO=S(C(C=C1)=CC=C1C)(NC(C(N2C)=O)=C(N)N(C)C2=O)=O
. This indicates the presence of a sulfonamide group, a pyrimidinyl group, and an ethylbenzene group in the structure. Physical and Chemical Properties Analysis
The compound is described as a solid with a yellow color . It is soluble in hot ethanol and slightly soluble in water . Its melting point ranges from 176-183°C . The compound’s density is predicted to be 1.104±0.06 g/cm3 .Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds, such as Pyrrolo[2,3-d]pyrimidine and Pyrrolo[3,2-e][1,2,4]Triazolo[1,5-c]Pyrimidine derivatives containing a Dimethylsulfonamide moiety, has been explored. These compounds were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria, and fungi, showing promising results in some cases. This demonstrates the potential application of these compounds in developing new antimicrobial agents (Hassan et al., 2009).
Antagonistic Activity on Adenosine Receptors
Another research area involves the identification of 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides as potent A2B adenosine receptor antagonists. These compounds have shown high affinity and selectivity towards the A2B receptor, indicating their potential use in treating diseases where adenosine receptor signaling plays a critical role (Esteve et al., 2006).
Carbonic Anhydrase Inhibition
Compounds based on the 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide scaffold have been investigated for their inhibitory activity against carbonic anhydrase (CA) isozymes. These derivatives exhibit strong inhibitory effects on CA II and CA IV, which are involved in aqueous humor secretion. Their potential therapeutic application in treating glaucoma through topical administration, which could lower intraocular pressure, has been demonstrated in normotensive and hypertensive rabbit models (Casini et al., 2002).
Safety and Hazards
The compound is classified under hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
4-[2-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-21-15-14(16(23)22(2)17(21)24)13(8-10-20-15)19-9-7-11-3-5-12(6-4-11)27(18,25)26/h3-6,8,10H,7,9H2,1-2H3,(H,19,20)(H2,18,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXQVIYZWAAXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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